(Cyclopentenylmethyl)amine
Description
Contextualization within Amine Chemistry and Cycloalkenyl Systems Research
Amines are organic derivatives of ammonia (B1221849) and are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic groups attached to the nitrogen atom. utexas.edustudymind.co.ukksu.edu.sa The nitrogen atom's lone pair of electrons makes amines both basic and nucleophilic, allowing them to react with a wide range of electrophiles. utexas.edunumberanalytics.com This fundamental reactivity is a cornerstone of organic chemistry, with amines serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comijrpr.com
(Cyclopentenylmethyl)amine, as a primary aliphatic amine, shares these characteristic properties. utexas.edu However, the presence of the cyclopentenyl ring introduces distinct features. Cycloalkenyl systems are of significant interest in research due to the influence of ring size and strain on reactivity and molecular conformation. mdpi.comnih.gov The basicity of cycloalkylamines, for instance, can be affected by ring strain, with relative basicity often following the order: cyclohexyl > cyclopentyl > cyclobutyl > cyclopropyl. nih.gov The cyclopentenyl group in this compound provides a rigid scaffold that can influence the stereochemical outcome of reactions and can itself participate in further chemical transformations, such as addition reactions or rearrangements. mdpi.com The study of such molecules contributes to a deeper understanding of how cyclic systems modulate the inherent reactivity of functional groups like amines.
Overview of the Compound's Significance in Modern Synthetic Methodologies
This compound and its derivatives are valuable intermediates in a variety of modern synthetic methodologies, enabling the construction of complex cyclic and heterocyclic structures. Their significance is highlighted by their application in several key transformation strategies.
One notable method involves the 9-Borabicyclo[3.3.1]nonane (9-BBN) mediated ring-opening of 2-azanorbornenes to produce cyclopentenylmethyl amines. ethernet.edu.et This methodology provides a direct route to these amines from readily available starting materials. ethernet.edu.et
| Entry | R Group | Time (h) | Yield (%) |
| 1 | 20 | 56 | |
| 2 | 18 | 50 | |
| 3 | 13 | 51 | |
| Table 1. 9-BBN-Mediated Ring Openings of Azanorbornenes to Yield Cyclopentenylmethyl Amines. ethernet.edu.et** |
Another important synthetic application is the use of cyclopentenyl precursors in palladium-catalyzed allylic alkylation reactions. Chiral cyclopentenylmethyl-substituted nitrogen heterocycles can be synthesized with high enantioselectivity by reacting cyclopentenyl trimethylbenzoates with various nitrogen-containing heterocycles. acs.org This highlights the utility of the cyclopentenyl scaffold in asymmetric synthesis.
Furthermore, derivatives of this compound serve as versatile building blocks. For example, N-(Cyclopentenylmethyl)benzenamine, prepared from 1-(chloromethyl)cyclopent-1-ene, can undergo thermal rearrangement and subsequent ring-closure to furnish complex indole (B1671886) analogues. clockss.org Similarly, 2-cyclopentenylmethyl sulfoximines have been employed in the synthesis of bicyclic sulfonimidates, which are important targets in sulfur(VI) chemistry. rsc.org The cyclopentenylmethyl group is also recognized as a useful cycloalkenyl-alkyl moiety in the production of 2-oxoimidazolidine intermediates, which are precursors for antifungal agents. google.com
| Synthetic Methodology | Precursor(s) | Product Type | Significance |
| Ring-Opening Reaction | 2-Azanorbornenes, 9-BBN | Cyclopentenylmethyl amines | Direct synthesis from bicyclic systems. ethernet.edu.et |
| Allylic Alkylation | Cyclopentenyl trimethylbenzoates, N-heterocycles | Chiral N-heterocycles | Access to enantiomerically enriched compounds. acs.org |
| Rearrangement/Ring-Closure | N-(Cyclopentenylmethyl)benzenamine | Indole analogues | Construction of complex heterocyclic scaffolds. clockss.org |
| Building Block Synthesis | 2-Cyclopentenylmethyl sulfoximines | Cyclic sulfonimidates | Access to sulfur(VI)-containing heterocycles. rsc.org |
| Table 2. Summary of Synthetic Methodologies Involving this compound and its Derivatives.** |
Academic Research Trajectories and Future Prospects for this compound
Current and future research involving this compound and related structures is focused on expanding their synthetic utility and exploring new applications. The development of novel catalytic methods, particularly for allylic C-H amination, represents a significant frontier. incatt.nl Such advancements could provide more efficient and atom-economical routes to this compound and its derivatives, bypassing the need for pre-functionalized starting materials. incatt.nl
The unique conformational constraints and reactivity of the cyclopentenyl ring make it an attractive scaffold for the design of new molecular entities. Research into cycloalkyl groups as building blocks for artificial carbohydrate receptors suggests a potential avenue for cyclopentenyl-containing compounds in supramolecular chemistry and host-guest systems. mdpi.com The ability of the cyclopentyl group to engage in van der Waals interactions is a key aspect of this recognition process, a principle that could be extended to the cyclopentenyl moiety. mdpi.com
Furthermore, given the prevalence of amine functional groups in approximately 80% of small-molecule pharmaceuticals, the exploration of this compound derivatives in medicinal chemistry is a logical and promising trajectory. incatt.nl The compound serves as a scaffold that can be readily elaborated, allowing for the synthesis of diverse libraries of molecules for biological screening. ijrpr.com Future work will likely focus on incorporating this structural motif into novel bioactive compounds, leveraging its specific stereochemical properties to achieve selective interactions with biological targets. The continued development of versatile synthetic methods using nitrobenzenesulfonamides and other activating groups will further facilitate the efficient synthesis of complex polyamines and other amine-containing natural products and pharmaceuticals. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopenten-1-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c7-5-6-3-1-2-4-6/h3H,1-2,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETWSVNAKWAOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58714-98-0 | |
| Record name | (cyclopent-1-en-1-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Cyclopentenylmethyl Amine and Its Analogs
Strategies for Carbon-Nitrogen Bond Formation in the Cyclopentenylmethyl Moiety
Reductive Amination Approaches with Cyclopentene-derived Aldehydes or Ketones
Reductive amination is a versatile and widely employed method for the synthesis of amines, including (cyclopentenylmethyl)amine. libretexts.orgorganicchemistrytutor.com This two-step process involves the initial reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an imine or enamine intermediate. organicchemistrytutor.commasterorganicchemistry.com This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, cyclopentene-1-carboxaldehyde or a related cyclopentenyl ketone serves as the carbonyl precursor.
The reaction can be performed with ammonia (B1221849), primary, or secondary amines to yield primary, secondary, and tertiary (cyclopentenylmethyl)amines, respectively. libretexts.orgorganicchemistrytutor.com A variety of reducing agents can be utilized, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion over the carbonyl group of the starting material. masterorganicchemistry.com The reaction is often carried out under mildly acidic conditions, which catalyze the formation of the imine intermediate. organicchemistrytutor.com
Recent advancements in this area include the use of more environmentally benign and efficient catalytic systems. For instance, iron-catalyzed reductive amination of aldehydes and ketones using ammonia has been developed, offering a broad substrate scope and good functional group tolerance. d-nb.info Additionally, nanomicellar catalysis in water using palladium on carbon (Pd/C) and triethylsilane as the reducing agent provides a green alternative for the synthesis of secondary and tertiary amines. organic-chemistry.org
Table 1: Examples of Reductive Amination for Amine Synthesis
| Carbonyl Precursor | Amine Source | Reducing Agent | Catalyst | Product Type |
| Aldehyde/Ketone | Ammonia | H₂ | Iron Complex | Primary Amine d-nb.info |
| Aldehyde/Ketone | Primary/Secondary Amine | Triethylsilane | Pd/C in Water | Secondary/Tertiary Amine organic-chemistry.org |
| Aldehyde/Ketone | Primary/Secondary Amine | Sodium Borohydride | Boric Acid | Secondary/Tertiary Amine organic-chemistry.org |
| Ketone | Ammonium (B1175870) Formate | Transfer Hydrogenation | Cp*Ir Complex | Primary Amine organic-chemistry.org |
Nucleophilic Substitution Reactions Involving Cyclopentenylmethyl Precursors
The formation of the C-N bond in this compound can also be achieved through nucleophilic substitution reactions. viu.cachemistryguru.com.sg In this approach, a suitable cyclopentenylmethyl precursor bearing a good leaving group, such as a halide (e.g., bromide, chloride) or a sulfonate ester (e.g., mesylate, tosylate), is reacted with an appropriate nitrogen nucleophile. viu.ca
Ammonia can be used as the nucleophile to produce the primary amine, this compound. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts as byproducts. libretexts.orgyoutube.com This lack of selectivity can complicate purification and lower the yield of the desired primary amine. youtube.com
To circumvent the issue of over-alkylation, alternative nitrogen nucleophiles can be employed. The Gabriel synthesis, for example, utilizes the phthalimide (B116566) anion as an ammonia surrogate. libretexts.org The phthalimide anion reacts with the cyclopentenylmethyl halide to form an N-alkylated phthalimide, which can then be hydrolyzed or hydrazinolyzed to release the primary amine. libretexts.org This method provides a more controlled route to primary amines.
The choice of solvent and reaction conditions is crucial for the success of these substitution reactions. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to facilitate the Sₙ2 reaction pathway.
Palladium-Catalyzed Amination Routes for Unsaturated Substrates
The Buchwald-Hartwig amination has emerged as a powerful and general method for the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines. wikipedia.orgnumberanalytics.comorganic-chemistry.org This palladium-catalyzed cross-coupling reaction can also be applied to unsaturated substrates like vinyl or alkenyl halides and triflates, making it a viable route for the synthesis of this compound and its analogs. nih.govresearchgate.netberkeley.edu
The reaction involves the coupling of an amine with an alkenyl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org The choice of ligand is critical for the efficiency and scope of the reaction. numberanalytics.com A variety of phosphine ligands, including bidentate ligands like BINAP and DPPF, as well as bulky, electron-rich monophosphine ligands such as XPhos and RuPhos, have been developed to accommodate a wide range of substrates and reaction conditions. wikipedia.orgnumberanalytics.com
The reaction mechanism typically involves the oxidative addition of the palladium(0) catalyst to the alkenyl halide or triflate, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired amine and regenerate the palladium(0) catalyst. libretexts.org
This methodology offers several advantages, including mild reaction conditions, high functional group tolerance, and the ability to couple a broad range of amines with various unsaturated partners. wikipedia.orgresearchgate.net The use of alkenyl triflates, which can be readily prepared from the corresponding ketones, further expands the utility of this method. berkeley.edunih.gov
Table 2: Key Components in Palladium-Catalyzed Amination
| Component | Role | Examples |
| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes the catalyst and influences reactivity and selectivity | BINAP, DPPF, XPhos, RuPhos wikipedia.orgnumberanalytics.com |
| Base | Deprotonates the amine and facilitates the catalytic cycle | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Substrate | Provides the unsaturated carbon framework | Alkenyl halides (Br, Cl), Alkenyl triflates nih.govresearchgate.netberkeley.edu |
| Amine | Nitrogen source | Primary amines, secondary amines, ammonia equivalents wikipedia.org |
Synthesis via Amination of Organometallic Cyclopentenylmethyl Reagents
An alternative strategy for the formation of the C-N bond involves the reaction of a nucleophilic organometallic cyclopentenylmethyl reagent with an electrophilic nitrogen source. wikipedia.org This approach reverses the polarity of the reactants compared to nucleophilic substitution methods.
Organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) can be prepared from the corresponding cyclopentenylmethyl halides. chemguide.co.ukresearchgate.net These highly reactive species can then be treated with an electrophilic aminating agent to form the desired amine.
A variety of electrophilic nitrogen sources have been developed for this purpose. These include chloramine (B81541) (NH₂Cl), O-alkoxyhydroxylamines, and N-alkoxycarbonyl oxaziridines. scripps.edu For example, the reaction of a cyclopentenylmethyl Grignard reagent with an O-benzoyl hydroxylamine (B1172632) derivative in the presence of a copper catalyst can provide the corresponding amine. researchgate.net
This method can be particularly useful for the synthesis of amines that are difficult to access through other routes. The choice of the organometallic reagent and the electrophilic nitrogen source can be tailored to achieve the desired product with good selectivity.
Stereoselective Synthesis of Chiral this compound Derivatives
The development of methods for the stereoselective synthesis of chiral amines is of great importance, as many pharmaceuticals and biologically active molecules contain stereogenic amine centers. nih.govrsc.org
Asymmetric Catalysis in the Introduction of the Amine Functionality
Asymmetric catalysis offers a powerful and atom-economical approach to the synthesis of enantiomerically enriched chiral amines. csic.es This can be achieved by employing a chiral catalyst to control the stereochemical outcome of the C-N bond-forming reaction.
In the context of reductive amination, asymmetric hydrogenation of a prochiral imine or enamine intermediate, derived from a cyclopentenyl ketone, can be accomplished using a chiral transition metal catalyst. nih.gov Chiral ligands, often phosphorus-based, are used to create a chiral environment around the metal center, which in turn directs the hydrogenation to occur preferentially from one face of the substrate, leading to the formation of one enantiomer of the amine in excess. nih.gov Iridium and rhodium complexes bearing chiral phosphine ligands have been successfully employed for the asymmetric reductive amination of ketones. nih.gov
Enzymes, such as reductive aminases (RedAms), are also emerging as powerful catalysts for the stereoselective amination of ketones. frontiersin.orgresearchgate.net These biocatalysts can exhibit high enantioselectivity and operate under mild, environmentally benign conditions. frontiersin.org
Another approach involves the use of chiral Brønsted acids as catalysts. frontiersin.org These catalysts can activate the imine intermediate towards nucleophilic attack by a reducing agent, and the chiral counterion can influence the stereochemical outcome of the reduction.
Table 3: Approaches to Asymmetric Synthesis of Chiral Amines
| Method | Key Principle | Catalyst/Reagent |
| Asymmetric Reductive Amination | Stereoselective reduction of a prochiral imine/enamine | Chiral transition metal catalysts (Ir, Rh) with chiral phosphine ligands nih.gov |
| Biocatalytic Reductive Amination | Enzyme-catalyzed stereoselective amination of ketones | Reductive aminases (RedAms) frontiersin.orgresearchgate.net |
| Chiral Brønsted Acid Catalysis | Stereoselective activation of the imine intermediate | Chiral phosphoric acids frontiersin.org |
| Asymmetric Nucleophilic Addition | Addition of an organometallic reagent to a chiral imine derivative | Chiral auxiliaries |
Chiral Auxiliary-Mediated Approaches to Enantiomerically Enriched Amines
The synthesis of enantiomerically pure amines is of paramount importance in pharmaceutical and agrochemical research. d-nb.info Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be removed to yield the desired enantiomerically enriched product. numberanalytics.com This strategy has been successfully applied to the synthesis of a wide array of chiral molecules, including amines. researchgate.net
A common approach involves the use of chiral auxiliaries derived from readily available natural sources like amino acids or camphor. numberanalytics.com For instance, Evans' oxazolidinone auxiliaries have been extensively used to control the stereochemistry of various transformations, including those that can lead to the formation of chiral amines. researchgate.net These auxiliaries function by creating a sterically hindered environment that favors the approach of reagents from a specific direction, thereby inducing high levels of diastereoselectivity. numberanalytics.com The auxiliary can be subsequently cleaved under mild conditions to afford the desired enantiomerically enriched amine.
The general principle of chiral auxiliary-mediated synthesis is outlined below:
Attachment of a prochiral substrate to the chiral auxiliary.
Diastereoselective reaction to create the desired stereocenter.
Removal of the chiral auxiliary to yield the enantiomerically enriched product.
While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the reviewed literature, the principles of this well-established methodology are broadly applicable. The effectiveness of a particular chiral auxiliary is dependent on factors such as the reaction type, substrate, and reaction conditions.
| Chiral Auxiliary Type | Examples | Typical Applications in Asymmetric Synthesis |
| Camphor-derived | Camphor, Camphorsulfonamides | Diels-Alder reactions, Aldol (B89426) reactions numberanalytics.com |
| Amino acid-derived | Oxazolidinones, Imidazolidinones | Asymmetric alkylations, Aldol reactions numberanalytics.com |
| Carbohydrate-derived | Sugar-derived auxiliaries | Cycloadditions, Asymmetric hydrogenations numberanalytics.com |
Diastereoselective Synthesis Based on Cyclopentene (B43876) Ring Substituents
The inherent chirality of a substituted cyclopentene ring can be exploited to direct the stereochemical outcome of reactions at a prochiral center attached to the ring. This substrate-controlled diastereoselective approach is a powerful strategy for the synthesis of stereochemically defined this compound analogs. The existing stereocenter(s) on the cyclopentene ring can influence the facial selectivity of an incoming reagent, leading to the preferential formation of one diastereomer over the other.
For example, in the reduction of a ketone or imine precursor to the corresponding amine, the steric and electronic nature of the substituents on the cyclopentene ring will dictate the trajectory of the hydride or nucleophilic attack. Bulky substituents will generally direct the incoming reagent to the opposite, less hindered face of the molecule. This type of stereochemical control is fundamental in asymmetric synthesis.
While the search results did not provide specific examples directly related to the diastereoselective synthesis of this compound based on cyclopentene ring substituents, the underlying principles are well-documented in the synthesis of other cyclic systems. For instance, the diastereoselective functionalization of pre-existing chiral or prochiral cyclopropanes has been reported as a method to install additional substituents with high stereocontrol. mdpi.com
Convergent and Divergent Synthetic Pathways for this compound Scaffolds
The efficient construction of molecular complexity is a central goal of organic synthesis. Convergent and divergent strategies offer powerful approaches to access a variety of this compound scaffolds.
Multicomponent Reactions Incorporating Cyclopentenylmethyl Units
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.gov MCRs are characterized by high atom economy, step economy, and the ability to rapidly generate molecular diversity. nih.gov
The incorporation of a cyclopentenylmethyl-containing building block into an MCR would provide a direct and convergent route to complex amine scaffolds. For example, a cyclopentenylmethyl-substituted aldehyde or amine could potentially participate in well-known MCRs such as the Ugi, Passerini, or Mannich reactions. The Groebke-Blackburn-Bienaymé reaction (GBBR) is another powerful MCR that combines an aldehyde, an isocyanide, and an aminopyridine to form fused imidazopyridines. beilstein-journals.org Utilizing a cyclopentenylmethyl aldehyde in such a reaction would directly lead to a complex heterocyclic scaffold bearing the desired cyclopentenylmethyl moiety. csic.es
Although specific examples of MCRs incorporating this compound or its direct precursors were not explicitly found, the modular nature of MCRs makes this a highly attractive and feasible strategy for the synthesis of its analogs. nih.govpreprints.org
| Multicomponent Reaction | Reactants | Product Type |
| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide |
| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamide |
| Mannich Reaction | Aldehyde, Amine, Enolizable Carbonyl Compound | β-Amino Carbonyl Compound |
| Groebke-Blackburn-Bienaymé | Aldehyde, Isocyanide, Aminoazine | Fused Imidazo-heterocycle csic.es |
Tandem Reaction Sequences for Efficient Synthesis
Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular or intermolecular transformations that occur in a single pot, where the product of one reaction serves as the substrate for the next. numberanalytics.com These processes are highly efficient as they avoid the need for isolation and purification of intermediates, thereby saving time, reagents, and solvents. numberanalytics.com
The synthesis of complex amine structures can often be streamlined through the use of tandem sequences. For instance, a tandem sequence could involve an initial cyclization to form the cyclopentene ring followed by a subsequent functionalization to introduce the aminomethyl group. One reported example of a tandem process for the construction of carbocycles involves a worktribe.comworktribe.com-rearrangement followed by a radical cyclization, which efficiently generates functionalized cyclopentanes. uochb.cz
Another relevant strategy is the tandem imine generation/cyclization/alkylation sequence, which allows for the facile synthesis of N-functionalized indoles. rsc.org Adapting such a sequence to a cyclopentene-based system could provide a novel route to this compound derivatives. Cascade reactions involving azomethine ylides have also been shown to be a powerful tool for the rapid construction of complex, fused tricyclic amines with high stereocontrol. beilstein-journals.org
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of amines and other valuable chemical compounds. ijnc.ir
Solvent-Free Reactions and Alternative Reaction Media
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. mdpi.com Performing reactions under solvent-free conditions or in alternative, more benign media like water or deep eutectic solvents (DESs) is a major focus of sustainable synthesis. mdpi.commdpi.com
Solvent-free reactions can be achieved by heating the neat reactants or by using mechanochemical methods like grinding or ball-milling. mdpi.com For example, a solvent-free Eschweiler-Clarke methylation of amines has been developed using a mixture of paraformaldehyde and oxalic acid dihydrate. researchgate.net Similarly, solvent-free amidation of carboxymethyl cellulose (B213188) has been successfully carried out at high temperatures. mdpi.com The acetylation of phenols, alcohols, and thiols has also been achieved under solvent-free conditions. nih.gov These examples demonstrate the potential for developing solvent-free methods for the synthesis of this compound and its derivatives.
Deep eutectic solvents (DESs) have emerged as promising green alternatives to traditional organic solvents. mdpi.com They are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor, and they exhibit properties such as low volatility, high thermal stability, and tunable polarity. mdpi.com DESs have been successfully employed as solvents in the synthesis of amines, sometimes also acting as co-catalysts. mdpi.com The reductive amination of fatty acids has been achieved in benign solvents or even under solventless conditions, highlighting a sustainable pathway to amines. rsc.org
| Green Chemistry Approach | Description | Potential Application in this compound Synthesis |
| Solvent-Free Reactions | Reactions are conducted without a solvent, often with heating or mechanochemical energy. mdpi.commdpi.com | Final amination or derivatization steps. |
| Deep Eutectic Solvents (DESs) | Use of a mixture of hydrogen bond donors and acceptors as a recyclable and often biodegradable solvent system. mdpi.com | As a reaction medium for various synthetic steps. |
| Water as a Solvent | Utilizing water as a safe, non-flammable, and environmentally benign solvent. | Hydroamination or other aqueous-compatible reactions. |
Catalytic Methodologies for Reduced Waste Generation
The advancement of synthetic methodologies for producing this compound and its analogs has increasingly focused on catalytic approaches that minimize waste and adhere to the principles of green chemistry. These methods offer significant advantages over stoichiometric reactions by reducing the generation of byproducts, enabling catalyst recycling, and often proceeding under milder, more energy-efficient conditions. Key strategies in this area include transition-metal-catalyzed allylic aminations and hydroamination reactions, which are designed for high atom economy.
One of the most prominent strategies for the sustainable synthesis of allylic amines is the palladium-catalyzed Tsuji-Trost reaction. numberanalytics.comwikipedia.org This reaction involves the palladium-catalyzed substitution of an allylic substrate, which for the synthesis of this compound could be a derivative of cyclopentenylmethanol. The use of a palladium(0) catalyst allows for the activation of the allylic substrate to form a π-allylpalladium complex, which then reacts with an amine nucleophile. wikipedia.org The efficiency and selectivity of this reaction can be finely tuned through the choice of ligands, with phosphine ligands being widely studied. wikipedia.org From a green chemistry perspective, the Tsuji-Trost reaction can be highly atom-economical, especially when the leaving group on the allylic substrate is a simple molecule like water or acetate. numberanalytics.com
Another powerful and atom-economical approach is the hydroamination of alkenes, which involves the direct addition of an amine's N-H bond across a double bond. wikipedia.orglibretexts.org For the synthesis of this compound, a potential substrate would be methylenecyclopentane. This reaction can be catalyzed by a variety of transition metals, including rhodium and palladium. core.ac.uk The direct nature of this addition reaction means that, in an ideal scenario, all atoms from the reactants are incorporated into the product, leading to 100% atom economy and generating no byproducts. wikipedia.org However, the challenge often lies in controlling the regioselectivity and enantioselectivity of the addition.
Recent research has also explored the use of more earth-abundant and less toxic metals as catalysts. For instance, cobalt-catalyzed hydroaminocarbonylation of alkenes offers a 100% atom-economical route to amides, which can be subsequently reduced to amines. nih.gov While this is a two-step process from the alkene, it utilizes an inexpensive and abundant metal. Molybdenum catalysts have also shown promise in allylic amination reactions, providing an alternative to more traditional platinum-group metals.
The use of biocatalysis represents another frontier in the green synthesis of allylic amines. nih.gov Enzymatic reductive amination of α,β-unsaturated aldehydes, which can be derived from renewable resources, provides a sustainable pathway to allylic amines. nih.gov This method operates under mild aqueous conditions and benefits from the high selectivity of enzymes, minimizing the need for protecting groups and reducing the formation of side products.
To illustrate the potential of these catalytic methodologies for the synthesis of allylic amines with reduced waste generation, the following table summarizes key findings from research on analogous systems.
| Catalyst System | Substrate Type | Amine Source | Solvent | Key Advantages |
| Palladium(0) with Phosphine Ligands | Allylic Acetates/Carbonates | Primary/Secondary Amines | Toluene, THF | High regioselectivity and stereoselectivity, well-established methodology. wikipedia.org |
| Rhodium(I) Complexes | Alkenes/Allenes | Primary/Secondary Amines | Dioxane, Toluene | High atom economy in hydroamination, potential for high enantioselectivity. core.ac.uk |
| Molybdenum Complexes | Allylic Carbonates | Primary/Secondary Amines | THF, Ethanol | Use of a more earth-abundant metal, high regioselectivity. |
| Cobalt Carbonyl (light-promoted) | Alkenes | Ammonia/Amines | - | 100% atom-economical hydroaminocarbonylation, use of an inexpensive metal. nih.gov |
| Carboxylic Acid Reductase & Reductive Aminase | α,β-Unsaturated Carboxylic Acids | Primary/Secondary Amines | Aqueous Buffer | Use of renewable starting materials, mild reaction conditions, high selectivity. nih.gov |
These catalytic approaches underscore the significant progress made toward the development of sustainable synthetic routes for allylic amines like this compound. By prioritizing atom economy, catalyst recyclability, and the use of benign reagents and solvents, these methodologies pave the way for more environmentally responsible chemical manufacturing.
Elucidation of Chemical Reactivity and Transformation Pathways of Cyclopentenylmethyl Amine
Nucleophilic Reactivity of the Amine Functionality
The lone pair of electrons on the nitrogen atom of the amine group in (Cyclopentenylmethyl)amine imparts significant nucleophilic character, enabling it to react with a variety of electrophiles. libretexts.orgmsu.edu
Acylation Reactions and Carbamoyl (B1232498) Chloride Formation
Acylation involves the attachment of an acyl group to the amine's nitrogen atom. google.com This can be achieved through reaction with acylating agents like acid chlorides or anhydrides. uomustansiriyah.edu.iqbritannica.com A notable acylation reaction is the formation of a carbamoyl chloride, which can occur when the amine reacts with phosgene (B1210022) (COCl₂). britannica.comgoogle.com This reaction is significant as the resulting carbamoyl chloride is a reactive intermediate. google.com The reaction between a secondary amine and phosgene typically proceeds at temperatures between -10°C and 50°C. google.com The hydrogen chloride produced during this reaction can react with the unreacted secondary amine to form a hydrochloride salt, which is less reactive towards phosgene and may require higher temperatures for reaction. google.com
For instance, N-substituted carbamoyl chlorides can be produced by reacting an aniline (B41778) with a phosgenating agent. google.com These N-substituted carbamoyl chlorides are highly reactive acylation reagents. google.com
Alkylation Reactions for Quaternary Amine Formation
The nucleophilic nitrogen of this compound can attack alkyl halides in a nucleophilic substitution reaction, leading to the formation of secondary, tertiary, and ultimately quaternary amines. uomustansiriyah.edu.iqlibretexts.org The reaction proceeds in stages, with the initial product, a secondary amine, being more nucleophilic than the starting primary amine. science-revision.co.uk This can lead to subsequent alkylations, forming a tertiary amine and then a quaternary ammonium (B1175870) salt. libretexts.orgscience-revision.co.uk To favor the formation of a specific alkylation product, reaction conditions such as the ratio of amine to alkylating agent can be controlled. libretexts.org For example, using a large excess of ammonia (B1221849) when reacting with a primary alkyl bromide can favor the formation of the primary amine. msu.edu
| Reactant 1 | Reactant 2 | Product Type |
| This compound (Primary Amine) | Alkyl Halide | Secondary Amine |
| Secondary Amine | Alkyl Halide | Tertiary Amine |
| Tertiary Amine | Alkyl Halide | Quaternary Ammonium Salt |
Formation of Imines and Schiff's Bases
This compound, as a primary amine, reacts with aldehydes and ketones to form imines, also known as Schiff bases. numberanalytics.commasterorganicchemistry.comlibretexts.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.commasterorganicchemistry.com The reaction is typically catalyzed by acid and is reversible. masterorganicchemistry.comlibretexts.org The pH of the reaction is crucial; it is generally optimal around a pH of 5. libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate for elimination as water. libretexts.org
The general mechanism for imine formation involves:
Nucleophilic attack of the primary amine on the carbonyl carbon. numberanalytics.comlibretexts.org
Formation of a tetrahedral carbinolamine intermediate. libretexts.org
Protonation of the hydroxyl group to form a good leaving group (water). libretexts.org
Elimination of water to form an iminium ion. libretexts.org
Deprotonation to yield the final imine. libretexts.org
Reactions with Isocyanates and Related Electrophiles
The nucleophilic amine group of this compound readily reacts with isocyanates (-N=C=O) to form substituted ureas. diva-portal.org This is a type of nucleophilic addition reaction where the amine nitrogen attacks the electrophilic carbon of the isocyanate group. diva-portal.orgresearchgate.net The reactivity of amines with isocyanates is generally high, with aliphatic amines being more reactive than aromatic amines. diva-portal.org
A related transformation involves the synthesis of isocyanates from N-substituted this compound derivatives. For example, N-tert-butyl(3-cyclopentenylmethyl)amine can be reacted with phosgene and then heated to produce 3-cyclopentenylmethyl isocyanate. google.com The initial reaction with phosgene forms a secondary carbamoyl chloride, which upon heating, eliminates an alkene and hydrogen chloride to yield the isocyanate. google.com
Reactivity of the Cyclopentene (B43876) Olefin
The carbon-carbon double bond in the cyclopentene ring of this compound is a site of reactivity, primarily undergoing electrophilic addition reactions. libretexts.org
Electrophilic Addition Reactions (e.g., halogenation, hydrohalogenation)
The π electrons of the double bond are susceptible to attack by electrophiles. libretexts.org Common electrophilic addition reactions include halogenation (with Cl₂ or Br₂) and hydrohalogenation (with HBr or HCl). libretexts.org
In halogenation, such as the addition of bromine (Br₂), the reaction proceeds through a cyclic bromonium ion intermediate. libretexts.org This intermediate is then attacked by a bromide ion from the opposite face, resulting in anti-addition of the two bromine atoms across the double bond. libretexts.org
Hydrohalogenation involves the addition of a hydrogen halide, like HBr. The electrophilic hydrogen atom adds to one of the double-bonded carbons, forming a carbocation intermediate. The halide ion then acts as a nucleophile, attacking the carbocation to form the final product. The regioselectivity of this addition typically follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. However, the specific substitution pattern of the cyclopentene ring in this compound will influence the carbocation stability and thus the final product distribution.
| Reaction Type | Reagent | Key Intermediate | Stereochemistry/Regioselectivity |
| Halogenation | Br₂ | Cyclic bromonium ion | Anti-addition |
| Hydrohalogenation | HBr | Carbocation | Follows Markovnikov's rule |
Cycloaddition Reactions (e.g., Diels-Alder)
Cycloaddition reactions represent a significant class of transformations for this compound, leveraging the reactivity of the cyclopentene double bond. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. wikipedia.org In this reaction, the cyclopentene moiety can act as the dienophile, reacting with a conjugated diene to form a new six-membered ring. libretexts.org
The efficiency of the Diels-Alder reaction is often enhanced when the dienophile possesses electron-withdrawing groups. libretexts.orgpressbooks.pub While this compound itself does not have a strongly electron-withdrawing group directly attached to the double bond, the amine functionality can be modified or the reaction conditions altered to promote cycloaddition. For instance, conversion of the amine to an ammonium salt or an amide could increase the electron-withdrawing nature of the substituent, thereby activating the dienophile.
Intramolecular Diels-Alder reactions are also a possibility if the amine is tethered to a diene system. masterorganicchemistry.com Such reactions are powerful tools for the construction of complex polycyclic structures, with the formation of five or six-membered rings being particularly favorable. masterorganicchemistry.com The stereochemistry of the Diels-Alder reaction is a key feature, typically proceeding in a stereospecific manner where the stereochemistry of the dienophile is retained in the product. libretexts.org
Beyond the classic Diels-Alder reaction, other cycloadditions like [2+2] and dipolar cycloadditions can also be envisaged for the cyclopentene ring. libretexts.org For example, photochemical [2+2] cycloadditions can lead to the formation of strained four-membered rings. libretexts.org Dipolar cycloadditions, on the other hand, provide access to five-membered heterocyclic rings. libretexts.org The regioselectivity of these reactions, particularly when both reactants are unsymmetrical, is a critical aspect to consider, with "ortho" and "para" products often being favored over "meta" products in Diels-Alder reactions. masterorganicchemistry.com
Oxidation and Reduction of the Double Bond
The carbon-carbon double bond in the cyclopentene ring of this compound is susceptible to both oxidation and reduction, leading to a variety of functionalized products.
Oxidation:
Oxidation of the double bond can yield several important functional groups. An oxidation reaction is characterized by an increase in the number of C-O bonds or a decrease in the number of C-H bonds. libretexts.org
Epoxidation: The double bond can be converted to an epoxide using peroxy acids. This three-membered ring is a versatile intermediate for further transformations.
Dihydroxylation: Treatment with reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) can hydroxylate the double bond to form a 1,2-diol. libretexts.org The use of OsO₄ typically results in syn-dihydroxylation. libretexts.org To overcome the toxicity and cost of osmium tetroxide, catalytic amounts are often used in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO). libretexts.org
Oxidative Cleavage: Stronger oxidizing agents, such as ozone (O₃) followed by a reductive workup (ozonolysis), can cleave the double bond entirely, yielding aldehyde or ketone functionalities. libretexts.org The use of hot, basic potassium permanganate also leads to oxidative cleavage, with the products depending on the substitution pattern of the original alkene. libretexts.org
Reduction:
Reduction of the double bond saturates the cyclopentene ring to a cyclopentane (B165970) ring. This is typically achieved through catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This reaction generally results in the syn-addition of hydrogen atoms across the double bond.
Intramolecular Rearrangements and Cyclization Reactions
The structure of this compound, with a flexible side chain containing a nucleophilic amine proximal to a reactive ring system, is conducive to various intramolecular rearrangements and cyclizations.
Ring Expansion and Contraction Processes
Ring expansion and contraction reactions can occur under specific conditions, often involving the formation of a carbocation intermediate adjacent to the ring. masterorganicchemistry.com
Ring Expansion: If a carbocation were to be generated on the methyl carbon of the this compound side chain, a 1,2-alkyl shift from the cyclopentene ring could lead to a ring-expanded cyclohexene (B86901) derivative. This process is driven by the relief of ring strain and the formation of a more stable carbocation. masterorganicchemistry.com
Ring Contraction: Conversely, certain rearrangements can lead to ring contraction. For instance, the Tiffeneau-Demjanov rearrangement, which involves the diazotization of a primary amine followed by rearrangement, can result in either ring expansion or contraction. libretexts.orgwikipedia.org If the amine in this compound were to be positioned directly on the ring, this type of rearrangement could be more readily accessible.
Formation of Heterocyclic Systems via Amine Participation
The amine functionality in this compound is a key player in the formation of heterocyclic systems. msu.eduuomustansiriyah.edu.iq The nitrogen lone pair is nucleophilic and can participate in intramolecular reactions with the cyclopentene ring or derivatives thereof. uomustansiriyah.edu.iq
Intramolecular Cycloaddition: The amine can be part of a system that undergoes intramolecular cycloaddition. For example, if the amine is part of a 1,3-dipole, it could participate in an intramolecular 1,3-dipolar cycloaddition with the cyclopentene double bond to form a bicyclic heterocyclic system. beilstein-journals.org
Intramolecular Amination: The amine can add across the double bond of the cyclopentene ring, a process that can be catalyzed by acids or transition metals. This would lead to the formation of a bicyclic system containing a nitrogen atom at the bridgehead.
Rearrangement and Cyclization: Aza-Claisen rearrangements of N-allyl aniline derivatives, followed by intramolecular ring-closure, are known to produce heterocyclic systems. clockss.org A similar strategy could potentially be employed with this compound derivatives.
Heterocyclic Amine Formation During Processing: It is worth noting that heterocyclic amines can also be formed unintentionally during the thermal processing of materials containing amino acids and creatine. researchgate.netwikipedia.org
Catalytic Transformations Involving this compound
Role as a Ligand in Transition Metal Catalysis
The amine group in this compound allows it to function as a ligand in transition metal catalysis. derpharmachemica.com Ligands play a crucial role in catalysis by modulating the electronic and steric properties of the metal center, thereby influencing the activity and selectivity of the catalyst. mdpi.commdpi.com
This compound can act as a monodentate ligand through its nitrogen atom. However, it has the potential to be modified into a bidentate or multidentate ligand, which often leads to more stable and selective catalysts. For instance, the cyclopentene ring could be functionalized to introduce another coordinating group, creating a chelating ligand.
Chiral versions of this compound could be employed as ligands in asymmetric catalysis to control the stereochemical outcome of a reaction. nih.gov The design of such chiral ligands is central to the field of enantioselective transition metal catalysis. nih.gov The interaction between the ligand and the substrate, often through noncovalent interactions like hydrogen bonding, can be critical for achieving high levels of enantioselectivity. mdpi.com
The amine functionality itself can also participate directly in the catalytic cycle. For example, in some hydrogenation reactions catalyzed by ruthenium complexes, a primary amine on the ligand can act as a hydrogen-bond donor and a proton donor in the transition state. nih.gov
Organocatalytic Applications of the Amine Moiety
The amine group is central to the potential organocatalytic applications of this compound. Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. wikipedia.org Primary and secondary amines are well-established catalysts that operate primarily through two major covalent activation modes: enamine and iminium ion catalysis. wikipedia.orgrsc.org
In a typical catalytic cycle, this compound can react with a carbonyl compound, such as an aldehyde or ketone, to reversibly form a carbinolamine intermediate. ucalgary.ca This intermediate then dehydrates to generate a nucleophilic enamine. ucalgary.canih.gov The resulting enamine is a more reactive carbon nucleophile than its corresponding enolate and can participate in various bond-forming reactions, such as additions to electrophiles. nih.gov This activation strategy is fundamental to many asymmetric organocatalytic reactions. mdpi.com
Alternatively, when reacting with α,β-unsaturated carbonyls, the amine can form a positively charged iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl system, activating it for nucleophilic attack. wikipedia.org The chirality of the amine catalyst can be transferred to the product during these transformations, making this a powerful tool in asymmetric synthesis. wikipedia.org
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms, kinetics, thermodynamics, and the influence of additives is crucial for optimizing reactions involving this compound.
Kinetic studies on the reactions of primary amines with various electrophiles have provided deep mechanistic insights. For instance, the rates of reaction between primary amines and electrophilic benzhydrylium ions have been systematically studied to quantify amine nucleophilicity. acs.org Such studies typically follow pseudo-first-order kinetics, allowing for the determination of second-order rate constants that define the amine's intrinsic reactivity. koreascience.krrsc.org A key finding is that while there is a general correlation between basicity (pKaH) and nucleophilicity, it is often poor, with steric effects playing a significant role. acs.orgmasterorganicchemistry.com
Thermodynamic data for amine reactions, particularly protonation and hydride transfer, are essential for predicting reaction feasibility. nih.goviaea.org The standard molar enthalpies (ΔH°) and entropies (ΔS°) of protonation for various amines have been determined through van't Hoff analyses, providing a quantitative basis for selecting amines for specific applications based on their basicity and temperature dependence. iaea.org Furthermore, the hydride donor ability (ΔGH-R) of amines has been computationally evaluated, showing a wide range of thermodynamic capabilities for acting as reductants. nih.govacs.org
Table 1: Representative Thermodynamic Data for Primary Amine Protonation This table presents generalized data for alkylamines to illustrate typical thermodynamic parameters, as specific data for this compound is not available.
| Parameter | Typical Value Range for Primary Alkylamines | Significance |
|---|---|---|
| log₁₀ K(prot) | 9.0 - 11.0 | Represents the equilibrium constant for protonation, a measure of basicity. iaea.org |
| ΔH° (kJ/mol) | -50 to -60 | The enthalpy change of protonation, indicating the strength of the N-H bond formed. iaea.org |
| ΔS° (J/mol·K) | -10 to 10 | The entropy change upon protonation, reflecting changes in solvation and degrees of freedom. iaea.org |
| ΔGH-R (kcal/mol) | 48 - 71 | Gibbs free energy for hydride release, indicating thermodynamic potential as a hydride donor. nih.govacs.org |
The reaction of a primary amine like this compound with phosgene (COCl₂) or its equivalents proceeds through a secondary carbamoyl chloride intermediate (in this case, (cyclopentenylmethyl)carbamoyl chloride). nih.govresearchgate.net This intermediate is formed by the nucleophilic attack of the amine on phosgene, followed by the loss of hydrogen chloride. britannica.com
These carbamoyl chloride intermediates are often stable enough to be isolated but are typically used as reactive intermediates in subsequent transformations. nih.gov For example, upon heating, they can eliminate another molecule of HCl to form isocyanates, which are valuable precursors for synthesizing ureas and carbamates. britannica.comgoogle.com The identification of such transient species is critical for mechanistic elucidation and is often accomplished using modern analytical techniques like electrospray ionization mass spectrometry (ESI-MS), which can detect and characterize charged intermediates directly from a reaction mixture. researchgate.netnih.govrsc.org Other key intermediates in amine chemistry, such as iminium ions and enamines, have also been successfully characterized using these methods. researchgate.netrsc.org
The course of reactions involving primary amines can be profoundly altered by additives.
Lewis Acids: Lewis acids can coordinate to the nitrogen atom of the amine, which can be problematic as it reduces the amine's nucleophilicity. nih.gov However, Lewis acids are frequently used to activate electrophiles in the reaction mixture. mdpi.comrsc.org For example, in aldol (B89426) reactions catalyzed by primary amines, a bifunctional catalyst system incorporating a metal Lewis acid can activate the aldehyde carbonyl, leading to highly efficient and stereoselective transformations. rsc.org In other cases, Lewis acids like Zn(OTf)₂ can act as "amine scavengers," preventing catalyst deactivation by the amine substrate in metal-catalyzed reactions. nih.gov
Tertiary Amines: Tertiary amines are commonly added to reactions as non-nucleophilic bases. google.com In reactions that produce HCl, such as the formation of amides from acyl chlorides or carbamoyl chlorides from phosgene, a tertiary amine is added to neutralize the acid. google.comlibretexts.org This prevents the protonation of the primary amine reactant, which would form an unreactive ammonium salt. chemguide.co.uk In some cases, the tertiary amine can also act as a nucleophilic catalyst itself, though its primary role in reactions with primary amines is typically as an acid scavenger. rsc.org
Advanced Spectroscopic Techniques for Structural Elucidation of Cyclopentenylmethyl Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules like (Cyclopentenylmethyl)amine. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides detailed information about the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various hydrogen atoms in the molecule. The chemical shifts are influenced by the electron density around the protons. For instance, hydrogens on carbons adjacent to the electron-withdrawing amine group will appear at a higher chemical shift (downfield) compared to those on the cyclopentenyl ring. libretexts.org The olefinic protons of the cyclopentenyl group would resonate at the most downfield position among the ring protons. The N-H protons of the primary amine typically appear as a broad singlet, and their chemical shift can vary depending on concentration and solvent due to hydrogen bonding. libretexts.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Carbons directly bonded to the nitrogen atom are expected to appear in the 10-65 ppm region. libretexts.org The olefinic carbons of the cyclopentene (B43876) ring would have the highest chemical shifts among the carbocyclic carbons.
Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Olefinic CH | 5.5 - 6.0 | 130 - 140 |
| Allylic CH | 2.0 - 2.5 | 30 - 40 |
| Aliphatic CH₂ (ring) | 1.5 - 2.0 | 25 - 35 |
| CH₂-N | 2.5 - 3.0 | 40 - 50 |
| NH₂ | 1.0 - 3.0 (broad) | - |
Note: These are predicted values based on typical ranges for similar functional groups.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes.
IR Spectroscopy: The IR spectrum of this compound, as a primary amine, is expected to show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org A strong N-H bending vibration should be observable around 1550-1650 cm⁻¹. libretexts.org The C-N stretching of an aliphatic amine typically appears in the 1000-1250 cm⁻¹ range. libretexts.org The C=C stretching of the cyclopentenyl ring is expected around 1650 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Non-polar bonds, such as the C=C bond in the cyclopentenyl ring, often produce strong Raman signals. The symmetric vibrations of the molecule are also typically more intense in the Raman spectrum. The fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra will contain a complex pattern of bands corresponding to various bending and stretching modes of the entire molecule, which can be used for conformational analysis.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| N-H (primary amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium |
| N-H (primary amine) | Scissoring (Bend) | 1550 - 1650 | Weak |
| C-N (aliphatic) | Stretch | 1000 - 1250 | Medium |
| C=C (alkene) | Stretch | ~1650 | Strong |
| C-H (alkene) | Stretch | 3010 - 3100 | Medium |
| C-H (alkane) | Stretch | 2850 - 2960 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) allows for the precise determination of the molecular weight of this compound, which helps in confirming its elemental composition. Following the nitrogen rule, a molecule with one nitrogen atom, like this compound, will have an odd nominal molecular weight. whitman.edujove.com
Fragmentation Analysis: In mass spectrometry, the molecule is ionized and then fragments in a characteristic manner. For primary amines, a common fragmentation pathway is the cleavage of the bond beta to the nitrogen atom, which for this compound would involve the loss of the cyclopentenyl ring, leading to a prominent peak at m/z 30 (CH₂NH₂⁺). whitman.edulibretexts.org Another characteristic fragmentation for cyclic amines is the loss of a hydrogen atom from the alpha-carbon. whitman.edu The fragmentation of the cyclopentenyl ring itself can also lead to a series of smaller fragments.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 97 | [M]⁺ | Molecular Ion |
| 96 | [M-H]⁺ | Loss of a hydrogen atom |
| 68 | [C₅H₈]⁺ | Loss of CH₂NH₂ |
| 30 | [CH₂NH₂]⁺ | Beta-cleavage |
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral)
This compound can exist as a pair of enantiomers if the carbon atom to which the aminomethyl group is attached is a stereocenter. This would be the case for isomers such as (R)- and (S)-3-(aminomethyl)cyclopent-1-ene. Chirality is a critical property as enantiomers can have different biological activities. wikipedia.orgsigmaaldrich.com
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to distinguish between enantiomers. acs.orgnsf.gov These methods measure the differential absorption or rotation of circularly polarized light by a chiral molecule. acs.orgnsf.gov The sign and magnitude of the Cotton effect in CD spectroscopy can be correlated to the absolute configuration of the chiral center. rhhz.net For chiral amines, derivatization with a chromophoric agent can be used to enhance the CD signal. mdpi.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid by mapping the electron density of the atoms in three-dimensional space. To perform this analysis, a suitable single crystal of this compound or a salt derivative would be required.
The resulting crystal structure would reveal precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also show the intermolecular interactions, such as hydrogen bonding between the amine groups, which dictate the packing of the molecules in the crystal lattice. nih.govresearchgate.net For instance, studies on other primary amines have shown the formation of hydrogen-bonded chains in the solid state. nih.gov
Theoretical and Computational Chemistry Studies on Cyclopentenylmethyl Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, rooted in quantum mechanics, provide insights into electronic structure, which in turn governs a molecule's geometry, stability, and reactivity. For a molecule like (Cyclopentenylmethyl)amine, these calculations can elucidate the distribution of electrons, the energies of different molecular orbitals, and the potential energy surface. Such information is invaluable for predicting how the molecule will behave in chemical reactions.
Density Functional Theory (DFT) Studies on Conformational Preferences
Density Functional Theory (DFT) is a powerful and popular quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. marquette.eduiucr.orgmdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. j-octa.com DFT has become a go-to method for computational chemistry due to its balance of accuracy and computational cost. kallipos.gr
For this compound, DFT would be instrumental in exploring its conformational landscape. The molecule possesses flexibility in the bond connecting the cyclopentenyl ring and the methylamine (B109427) group, as well as the amine group itself. Different spatial arrangements of these groups, or conformers, will have different energies. DFT calculations can be used to optimize the geometry of various possible conformers and calculate their relative energies to identify the most stable, low-energy structures.
An illustrative DFT study on this compound would involve:
Conformational Search: Identifying all possible stable conformers.
Geometry Optimization: Calculating the lowest energy geometry for each conformer using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). iucr.org
Energy Calculation: Determining the relative stability of each conformer.
The results of such a study could be summarized in a table, as shown below for illustrative purposes.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-N-H) (°) |
| A | 0.00 | 60 |
| B | 1.52 | 180 |
| C | 2.78 | -60 |
| This table is for illustrative purposes only, as no specific DFT data for this compound was found in the searched literature. |
Ab Initio Methods for Energy Calculations and Reaction Barriers
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. j-octa.com These methods, such as Hartree-Fock, Møller-Plesset perturbation theory, and Coupled Cluster theory, solve the Schrödinger equation to provide highly accurate descriptions of molecular systems. kallipos.gr While computationally more demanding than DFT, ab initio methods are often used as a benchmark for their accuracy. brown.edu
In the context of this compound, ab initio calculations would be invaluable for:
Accurate Energy Calculations: Providing a high-precision determination of the molecule's total energy and the relative energies of its conformers.
Reaction Barrier Determination: Calculating the energy profile of a chemical reaction involving this compound, including the energies of reactants, transition states, and products. This is crucial for understanding reaction kinetics.
For example, an ab initio study could investigate the reaction of this compound with an electrophile. The calculations would identify the transition state structure and its energy, which represents the energy barrier that must be overcome for the reaction to proceed.
| Reaction Step | Method | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |
| Reactants | CCSD(T)/aug-cc-pVTZ | -328.12345 | 0.0 |
| Transition State | CCSD(T)/aug-cc-pVTZ | -328.09876 | 15.5 |
| Products | CCSD(T)/aug-cc-pVTZ | -328.15432 | -19.4 |
| This table is for illustrative purposes only, as no specific ab initio data for this compound was found in the searched literature. |
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide a detailed picture of how a molecule behaves in a specific environment, such as in a solvent or interacting with other molecules. nih.gov
For this compound, MD simulations would be particularly useful for understanding:
Conformational Dynamics: How the molecule transitions between different conformations over time. This provides a more dynamic picture than the static view from quantum chemical calculations.
Solvent Effects: How the presence of a solvent, like water, influences the conformational preferences and behavior of the molecule. The solvent can form hydrogen bonds with the amine group and alter the energy landscape.
An MD simulation of this compound in a water box would track the trajectory of every atom over a period of nanoseconds. Analysis of these trajectories could reveal the most populated conformational states and the timescale of transitions between them.
Computational Design of Novel Derivatives and Reaction Pathways
Computational chemistry is a powerful tool for the in silico design of new molecules with desired properties. mdpi.comfindaphd.comnih.gov By modifying the structure of a parent molecule like this compound and calculating the properties of the resulting derivatives, researchers can screen large numbers of potential candidates before undertaking expensive and time-consuming laboratory synthesis. biorxiv.org
The computational design of novel derivatives of this compound could focus on:
Modifying Reactivity: Introducing electron-withdrawing or electron-donating groups to the cyclopentenyl ring or the amine to tune its reactivity in specific chemical transformations.
Altering Physical Properties: Designing derivatives with different lipophilicity or polarity for applications in materials science or medicinal chemistry.
Exploring Reaction Pathways: Using computational methods to propose and evaluate new synthetic routes to access complex molecules starting from this compound.
A hypothetical design study might explore the effect of adding different substituents to the cyclopentenyl ring on the amine's basicity, a key property for its reactivity.
| Substituent at C4 | Calculated pKa |
| -H | 10.5 |
| -F | 9.8 |
| -OCH3 | 10.7 |
| This table is for illustrative purposes only, as no specific computational design data for this compound was found in the searched literature. |
Prediction of Spectroscopic Properties from First Principles
Computational methods can predict various spectroscopic properties of molecules, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. cecam.orgresearchgate.netmpg.de These predictions are based on first principles and can be a valuable aid in the interpretation of experimental spectra and the structural elucidation of new compounds. researchgate.net
For this compound, computational spectroscopy could provide:
Vibrational Frequencies: DFT calculations can predict the IR spectrum, showing the characteristic vibrational modes of the molecule, such as the N-H stretches of the amine group and the C=C stretch of the cyclopentenyl ring. researchgate.net
NMR Chemical Shifts: The chemical environment of each nucleus (e.g., ¹H, ¹³C, ¹⁵N) can be calculated to predict NMR chemical shifts, which are highly sensitive to the molecule's conformation and electronic structure.
Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions. acs.org
A comparison of predicted and experimental spectra can provide strong evidence for the correct identification of a synthesized compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H stretch (sym) | 3350 |
| N-H stretch (asym) | 3420 |
| C=C stretch | 1650 |
| C-N stretch | 1100 |
| This table is for illustrative purposes only, as no specific predicted spectroscopic data for this compound was found in the searched literature. |
Applications of Cyclopentenylmethyl Amine in Advanced Organic Synthesis
As a Versatile Building Block in the Synthesis of Complex Organic Molecules
The cyclopentane (B165970) and cyclopentene (B43876) ring systems are core structures in a multitude of complex natural products, many of which exhibit significant biological activity. nih.govacs.org These carbocyclic scaffolds serve as key intermediates in total synthesis, providing a rigid framework that can be further functionalized. acs.org (Cyclopentenylmethyl)amine can be regarded as a functionalized cyclopentene building block, where the aminomethyl group offers a reactive handle for elaboration.
The amine moiety can undergo a wide range of chemical transformations, including alkylation, acylation, and condensation reactions, allowing for its integration into larger molecular frameworks. The double bond of the cyclopentene ring provides another site for functionalization through reactions such as epoxidation, dihydroxylation, or cycloaddition. This dual reactivity makes it a potentially valuable synthon for constructing polycyclic and stereochemically complex target molecules. For instance, aminocyclopentane cores are found in alkaloids isolated from various natural sources, and the development of synthons for their construction is an active area of research. nih.gov
While direct examples of the use of this compound in the total synthesis of specific complex natural products are not extensively documented in readily available literature, the utility of similar cyclopentenone and aminocyclopentane building blocks is well-established. nih.govnih.gov These precedents suggest the potential for this compound to serve as a valuable precursor in synthetic campaigns aimed at complex molecular targets.
Precursor for the Development of Novel Monomers and Polymers (e.g., isocyanate formation for polyurethane chemistry)
Primary amines are crucial starting materials for the synthesis of isocyanates, which are key monomers in the production of polyurethanes. The reaction of a primary amine with phosgene (B1210022) or a phosgene equivalent yields the corresponding isocyanate, which can then be polymerized with a polyol to form the polyurethane backbone.
A documented application of a this compound derivative is its conversion to an isocyanate. Specifically, N-tert-butyl(3-cyclopentenylmethyl)amine has been reacted with phosgene to synthesize 3-cyclopentenylmethyl isocyanate. This reaction demonstrates the utility of the this compound scaffold as a precursor to reactive monomers for polymer chemistry.
Table 1: Synthesis of 3-Cyclopentenylmethyl Isocyanate
| Reactant | Reagent | Product | Application of Product |
| N-tert-butyl(3-cyclopentenylmethyl)amine | Phosgene | 3-Cyclopentenylmethyl isocyanate | Monomer for polyurethane synthesis |
The resulting 3-cyclopentenylmethyl isocyanate monomer can be used in the synthesis of novel polyurethanes. The incorporation of the cyclopentene moiety into the polymer backbone can impart unique properties to the resulting material, such as altered thermal stability, mechanical strength, or the potential for post-polymerization modification via the double bond. The general reaction for the formation of polyurethanes involves the addition of a polyol to a di- or polyisocyanate. While isocyanate-based polymer chemistry is a mature field, the development of new monomers from precursors like this compound allows for the creation of polymers with tailored properties. industrialchemicals.gov.au
Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds
The aminocyclopentane motif is a common feature in a variety of pharmacologically active compounds. nih.gov These include natural products with antitumoral and antimicrobial properties. The synthesis of analogues of these natural products is a common strategy in drug discovery to improve efficacy and reduce toxicity.
This compound represents a potential intermediate for the synthesis of such pharmacologically relevant scaffolds. The amine functionality can be used to introduce the necessary pharmacophores or to link the cyclopentane ring to other molecular fragments. The stereochemistry of the cyclopentene ring can also be controlled to produce enantiomerically pure compounds, which is often crucial for biological activity.
Although specific examples of marketed drugs derived directly from this compound are not prominent in the literature, the general importance of cyclic amines and cyclopentane derivatives in medicinal chemistry is widely recognized. For example, cyclopentenone-containing structures are precursors to prostaglandins and other bioactive molecules. acs.org The development of synthetic routes to functionalized cyclopentanes, including those with amine substituents, is therefore of significant interest to the pharmaceutical industry.
Role in the Preparation of Advanced Materials and Functional Systems
The functional groups present in this compound make it a candidate for the development of advanced materials. The amine group can be used to graft the molecule onto surfaces, functionalize polymers, or participate in the formation of self-assembled monolayers. The ability of amines to be grafted onto materials like silica or polymers is used to create adsorbents for applications such as carbon dioxide capture. nih.govuakron.edualfa-chemistry.com
The cyclopentene group offers a site for polymerization or for attachment to other molecules via click chemistry or other addition reactions. This could allow for the creation of functional polymers or networked materials. For example, amine-functionalized polymers are a significant area of materials science, with applications ranging from environmental remediation to catalysis. nih.gov The incorporation of a reactive cyclopentene moiety could provide a route to cross-linked materials or polymer networks with specific physical and chemical properties.
While the literature does not currently highlight specific advanced materials derived from this compound, its structure is amenable to the synthetic strategies used to create such systems. The combination of a nucleophilic amine and a polymerizable alkene in a single, relatively simple molecule suggests its potential utility in the design and synthesis of new functional materials.
Derivatization Strategies and Functionalization of Cyclopentenylmethyl Amine
Synthesis of Substituted (Cyclopentenylmethyl)amine Derivatives with Modified Reactivity
The inherent reactivity of this compound can be strategically altered through the synthesis of its substituted derivatives. The introduction of various substituents onto the cyclopentenyl ring or the amine nitrogen can significantly influence the compound's electronic and steric properties, thereby modifying its chemical behavior.
One common approach involves the functionalization of the cyclopentene (B43876) ring. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the nucleophilicity of the amine. Research has shown that the synthesis of functionalized cyclopentenes can be achieved through methods like catalytic asymmetric [3+2] cycloadditions of allenes with enones. organic-chemistry.org This method allows for the creation of cyclopentenes with multiple stereocenters and various substituents. organic-chemistry.org The reactivity of these substituted cyclopentenylamines in subsequent reactions would be expected to differ from the parent compound due to altered electronic and steric environments. For example, the presence of bulky substituents near the amine group can introduce steric hindrance, which can affect the rates and outcomes of its reactions. mdpi.com
Furthermore, direct modification of the amine group, such as through alkylation or arylation, can also lead to derivatives with tailored reactivity. The synthesis of substituted benzylic amines through imine arylation provides a template for how the amine of this compound could be functionalized. organic-chemistry.org
Formation of Amides, Ureas, and Other Nitrogen-Containing Compounds
The primary amine of this compound readily participates in reactions to form a diverse array of nitrogen-containing compounds, most notably amides and ureas.
Amide Synthesis: Amides are commonly synthesized from amines and carboxylic acid derivatives. libretexts.org The reaction of this compound with acyl chlorides, anhydrides, or esters provides a direct route to the corresponding N-(cyclopentenylmethyl)amides. libretexts.org The ease of this reaction is often dependent on the reactivity of the carboxylic acid derivative, with acyl chlorides being highly reactive. libretexts.org Modern synthetic methods also allow for the direct coupling of carboxylic acids and amines under milder conditions, often employing coupling agents or catalysts. nih.gov For instance, efficient amide synthesis can be achieved from esters and amines under neutral conditions, liberating molecular hydrogen. nih.gov
Urea (B33335) Synthesis: Ureas are typically formed by the reaction of an amine with an isocyanate. beilstein-journals.org Therefore, reacting this compound with an appropriate isocyanate would yield a substituted urea. Symmetrical ureas can also be synthesized through various methods, including those that utilize carbon dioxide as a C1 building block under atmospheric pressure. organic-chemistry.org One-pot syntheses of ureas from amines and isocyanates, sometimes promoted by transition metal catalysts, offer an efficient route to a diverse range of urea derivatives. nih.gov
Other Nitrogen-Containing Compounds: Beyond amides and ureas, the amine functionality allows for the synthesis of other important nitrogenous compounds. For example, reaction with sulfonyl chlorides yields sulfonamides. msu.edu Additionally, this compound can be a precursor for the synthesis of more complex heterocyclic structures through multi-component reactions or cyclization cascades. The synthesis of functionalized 1,2,3-triazoles can be achieved through the 1,3-dipolar cycloaddition of azides with suitable reaction partners. scielo.br
Conjugation to Polymeric Supports and Solid-Phase Synthesis Applications
The ability to immobilize this compound onto a solid support opens up avenues for its use in solid-phase synthesis (SPS). In SPS, molecules are built step-by-step on a solid resin, which simplifies purification as excess reagents and byproducts can be washed away. wikipedia.org
This compound can be attached to a variety of polymeric supports, such as polystyrene or PEG-based resins. d-nb.infoiris-biotech.de The primary amine can be reacted with a suitable functional group on the resin, such as a chloromethyl or an activated ester group, to form a stable covalent bond. d-nb.infosemanticscholar.org Once anchored, the cyclopentenyl moiety or other parts of the molecule can be further functionalized in a stepwise manner.
This approach is particularly valuable in combinatorial chemistry for the generation of libraries of compounds. For instance, a resin-bound this compound could be acylated with a diverse set of carboxylic acids to produce a library of amides. The final products can then be cleaved from the resin for screening. The use of amine-functionalized resins is a well-established technique for various applications, including the removal of metal ions from water and as catalysts. semanticscholar.orgrsc.org
The principles of solid-phase peptide synthesis (SPPS), where amino acids are sequentially coupled to a resin-bound growing peptide chain, can be adapted for the synthesis of peptide mimetics or other complex molecules starting from resin-bound this compound. wikipedia.orgnih.gov
Exploration of Structure-Reactivity Relationships in Derivatized Analogs
Understanding the relationship between the structure of this compound derivatives and their reactivity is crucial for designing molecules with specific properties. Both electronic and steric effects play a significant role in determining the chemical behavior of these analogs. mdpi.commdpi.com
Electronic Effects: The electronic nature of substituents on the cyclopentenyl ring can significantly influence the nucleophilicity and basicity of the amine. Electron-donating groups will increase the electron density on the nitrogen, making the amine more nucleophilic and basic. Conversely, electron-withdrawing groups will decrease the electron density, reducing its reactivity. These effects can be quantified and correlated with reaction rates and equilibrium constants. chemrxiv.orgnih.gov For example, the rate of amide or urea formation will be influenced by the electronic properties of the this compound derivative. universiteitleiden.nl
Future Research Directions and Emerging Trends for Cyclopentenylmethyl Amine in Chemical Science
Development of Novel Bio-inspired Synthetic Routes
Nature provides a masterclass in efficient and stereoselective synthesis. Bio-inspired synthetic chemistry seeks to emulate these biological processes to construct complex molecules. engineering.org.cn For (Cyclopentenylmethyl)amine, this approach offers pathways to create the cyclopentane (B165970) core and install the amine functionality with high precision and potentially improved environmental credentials.
Future research is likely to focus on two main bio-inspired strategies: enzymatic catalysis and biomimetic cyclizations.
Enzymatic Synthesis: The use of isolated enzymes or whole-cell systems for amine synthesis is a rapidly growing field. worktribe.com Enzymes like transaminases (TAs), amine dehydrogenases (AMDHs), and imine reductases (IREDs) can produce chiral amines from prochiral ketones or imines with exceptional enantioselectivity. worktribe.comresearchgate.net A potential bio-inspired route to this compound could involve a multi-enzyme cascade. For instance, a keto acid could be converted by a carboxylic acid reductase (CAR) to a keto-aldehyde, which then undergoes transamination and cyclization to an imine, followed by an IRED-catalyzed reduction to the final cyclic amine. acs.org Researchers have successfully applied such cascades to generate valuable piperidine (B6355638) and pyrrolidine (B122466) products. acs.org
Biomimetic Cyclizations: The cyclopentane ring is a common motif in natural products. nih.gov Nature often constructs these rings through elegant cyclization reactions. One promising biomimetic approach is the Piancatelli rearrangement, which converts furfuryl alcohols into 4-hydroxycyclopentenone derivatives. researchgate.net This product could serve as a key intermediate, which can then be converted to this compound through subsequent chemical or enzymatic steps. Another powerful strategy is the intramolecular Diels-Alder reaction, a process that nature employs to build polycyclic systems and which has been used in the bio-inspired synthesis of complex molecules containing cyclopentane cores. researchgate.netscilit.com
Table 1: Comparison of Potential Bio-inspired Synthetic Strategies
| Strategy | Key Transformation | Potential Advantages | Relevant Research Analogy |
|---|---|---|---|
| Enzymatic Cascade | Keto acid/aldehyde to cyclic amine | High stereoselectivity, mild reaction conditions, reduced waste. | Synthesis of chiral piperidines and pyrrolidines using CAR/TA/IRED enzyme cascades. acs.org |
| Piancatelli Rearrangement | Furfuryl alcohol to cyclopentenone | Utilizes renewable feedstock (furfural), direct access to the cyclopentane core. | Conversion of furfuryl alcohol to 4-hydroxycyclopent-2-enone, a versatile synthetic intermediate. researchgate.net |
| Biomimetic Diels-Alder | Intramolecular [4+2] cycloaddition | High stereocontrol, rapid complexity generation. | Enantioselective synthesis of chlorocyclopentane (B1362555) cores for marine alkaloids. researchgate.net |
Integration into Flow Chemistry and Continuous Processing Methodologies
The shift from traditional batch production to continuous flow manufacturing is a significant trend in the chemical industry. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, better reproducibility, and facile scalability. beilstein-journals.orgacs.org For the synthesis of this compound, integrating processes into microreactors or other continuous systems could overcome the limitations of batch synthesis, particularly for highly exothermic or fast reactions. beilstein-journals.orgdechema.de
A continuous-flow approach could be designed to generate and immediately use reactive intermediates. beilstein-journals.org For example, a process could involve pumping a stream of a cyclopentenyl precursor and an amine source into a microreactor where rapid mixing and precise temperature control lead to the formation of an imine intermediate. This stream could then directly enter a second module containing a fixed-bed hydrogenation catalyst to yield the final this compound product. This method avoids the isolation of potentially unstable intermediates and allows for safer, more efficient production. beilstein-journals.org The application of flow chemistry has proven successful for the synthesis of various cyclic and acyclic amines, demonstrating its robustness and versatility. chimia.chbohrium.comacs.org
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Amines
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Potential for thermal runaway in large volumes. | Superior heat dissipation due to high surface-area-to-volume ratio, smaller reaction volumes. beilstein-journals.org |
| Process Control | Difficult to control concentration and temperature gradients. | Precise control over reaction time, temperature, and mixing. bohrium.com |
| Scalability | Scaling up can be complex and non-linear. | Scaled by running the system for longer durations or by "numbering up" (parallel reactors). beilstein-journals.org |
| Efficiency | Can suffer from lower yields due to side reactions or degradation. | Often provides higher yields and purity through enhanced control. chimia.ch |
| Intermediate Handling | Requires isolation and purification of intermediates. | Allows for the in-situ generation and consumption of reactive intermediates. beilstein-journals.org |
Exploration of Photochemical and Electrochemical Transformations
Harnessing light or electrical energy to drive chemical reactions represents a frontier in green and sustainable chemistry. These methods can activate molecules in unique ways, enabling transformations that are difficult to achieve with conventional thermal methods.
Photochemical Transformations: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-N bonds. rsc.org This technique can generate highly reactive aminium radical cations from simple amines, which can then engage in reactions like hydroamination of alkenes. nih.gov A future synthetic route could involve the photocatalytic coupling of a cyclopentene (B43876) derivative with an amine source. Another intriguing possibility is the photocatalytic [3+2] cycloaddition of a cyclopropylamine (B47189) with an alkene, a method that has been used to generate aminocyclopentane derivatives and could be adapted for this purpose. rsc.org
Electrochemical Transformations: Electrosynthesis offers a reagent-free method for oxidation and reduction, using electrons as a traceless and sustainable "reagent." researchgate.net The anodic oxidation of amines can lead to various products, and conditions could be developed for the specific synthesis of target structures. nih.gov For example, electrochemical C-H amination has been demonstrated using copper catalysts, providing a direct way to form C-N bonds. chinesechemsoc.org An electrochemical approach to this compound could involve the reductive coupling of a cyclopentene precursor with a nitrogen source, avoiding the use of chemical oxidants or reductants and minimizing waste.
Table 3: Emerging Energy-Driven Transformations for Amine Synthesis
| Method | Principle | Potential Application for this compound |
|---|---|---|
| Photoredox Catalysis | Uses visible light and a photocatalyst to generate radical intermediates for bond formation. | Photocatalytic hydroamination of a cyclopentene derivative or cycloaddition reactions to form the cyclopentane ring. nih.govrsc.org |
| Electrosynthesis | Uses electric current to drive oxidation or reduction reactions at electrode surfaces. | Direct electrochemical C-H amination of a cyclopentane precursor or reductive coupling of a cyclopentenyl derivative with a nitrogen source. researchgate.netchinesechemsoc.org |
Advanced Spectroscopic Studies for In-Situ Reaction Monitoring
A deep understanding of reaction kinetics, mechanisms, and the influence of process variables is crucial for optimizing chemical syntheses. Advanced spectroscopic techniques that allow for in-situ (in the reaction vessel) and operando (while operating) monitoring provide a real-time window into a reacting system. rsc.orgacs.orgkit.eduosti.gov
For the synthesis and subsequent reactions of this compound, these tools are invaluable.
In-situ FTIR (ReactIR): This technique tracks the concentration of key functional groups in real-time. mt.comtaawon.com For an amine synthesis, it could monitor the disappearance of a starting material (e.g., a carbonyl group) and the appearance of intermediates (e.g., an imine C=N stretch) and the final product N-H bands. mt.comscribd.com This provides direct kinetic data and insight into reaction pathways. youtube.com
In-situ NMR Spectroscopy: NMR provides detailed structural information about species in solution. High-pressure or flow-cell NMR setups can monitor reactions under process conditions, identifying transient intermediates and clarifying complex catalytic cycles. nih.govosti.govmdpi.com For example, monitoring an amination reaction by NMR could confirm the structure of catalytic species or short-lived intermediates that would be undetectable by offline analysis. nih.gov
Raman Spectroscopy: As water is a weak Raman scatterer, this technique is ideal for monitoring reactions in aqueous media, which is particularly relevant for many biocatalytic processes. rsc.org It can provide complementary information to FTIR for a more complete understanding of the reaction profile.
The integration of these techniques, especially within flow chemistry setups, will allow for high-throughput experimentation and data-rich optimization, accelerating the development of novel and efficient processes for this compound.
Table 4: Comparison of In-Situ Spectroscopic Monitoring Techniques
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| FTIR (ReactIR) | Functional group concentrations, reaction kinetics, endpoint determination. taawon.com | Wide applicability, robust probes for various conditions, intuitive data interpretation. mt.com | Provides functional group data, not full structural elucidation; lower sensitivity for some species. |
| NMR | Detailed molecular structure, quantification, dynamic processes, catalyst state. rsc.org | Unambiguous structural information, highly quantitative. | Lower sensitivity than FTIR, requires specialized probes for high pressure/temperature, more complex setup. mdpi.com |
| Raman | Vibrational modes (complementary to FTIR), molecular fingerprinting. | Excellent for aqueous systems, non-destructive, fiber-optic probe capability. rsc.org | Can suffer from fluorescence interference, weaker signal than FTIR for many organic compounds. |
Q & A
Q. What advanced techniques elucidate the stereochemical outcomes of this compound in asymmetric synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
